

Quantum chemical calculations for butyl acetate

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Compound of Interest

Compound Name: *Butyl acetate*

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An In-depth Technical Guide to Quantum Chemical Calculations for **Butyl Acetate**

Introduction

Butyl acetate, an ester with the chemical formula $C_6H_{12}O_2$, is a widely used industrial solvent in the production of lacquers, enamels, and as a synthetic fruit flavoring.^[1] It exists as four isomers: **n-butyl acetate**, **sec-butyl acetate**, **isobutyl acetate**, and **tert-butyl acetate**.^{[1][2]} Understanding the molecular structure, vibrational properties, and electronic behavior of **butyl acetate** is crucial for optimizing its industrial applications and predicting its chemical reactivity. Quantum chemical calculations provide a powerful theoretical framework for investigating these properties at the atomic level.

This technical guide details the application of quantum chemical methods, particularly Density Functional Theory (DFT), to the study of **n-butyl acetate**. It provides an overview of the computational methodologies, presents key quantitative data on the molecule's geometric and electronic structure, and illustrates the computational workflow involved. This document is intended for researchers and professionals in chemistry and drug development who utilize computational tools to study molecular systems.

Computational Methodologies

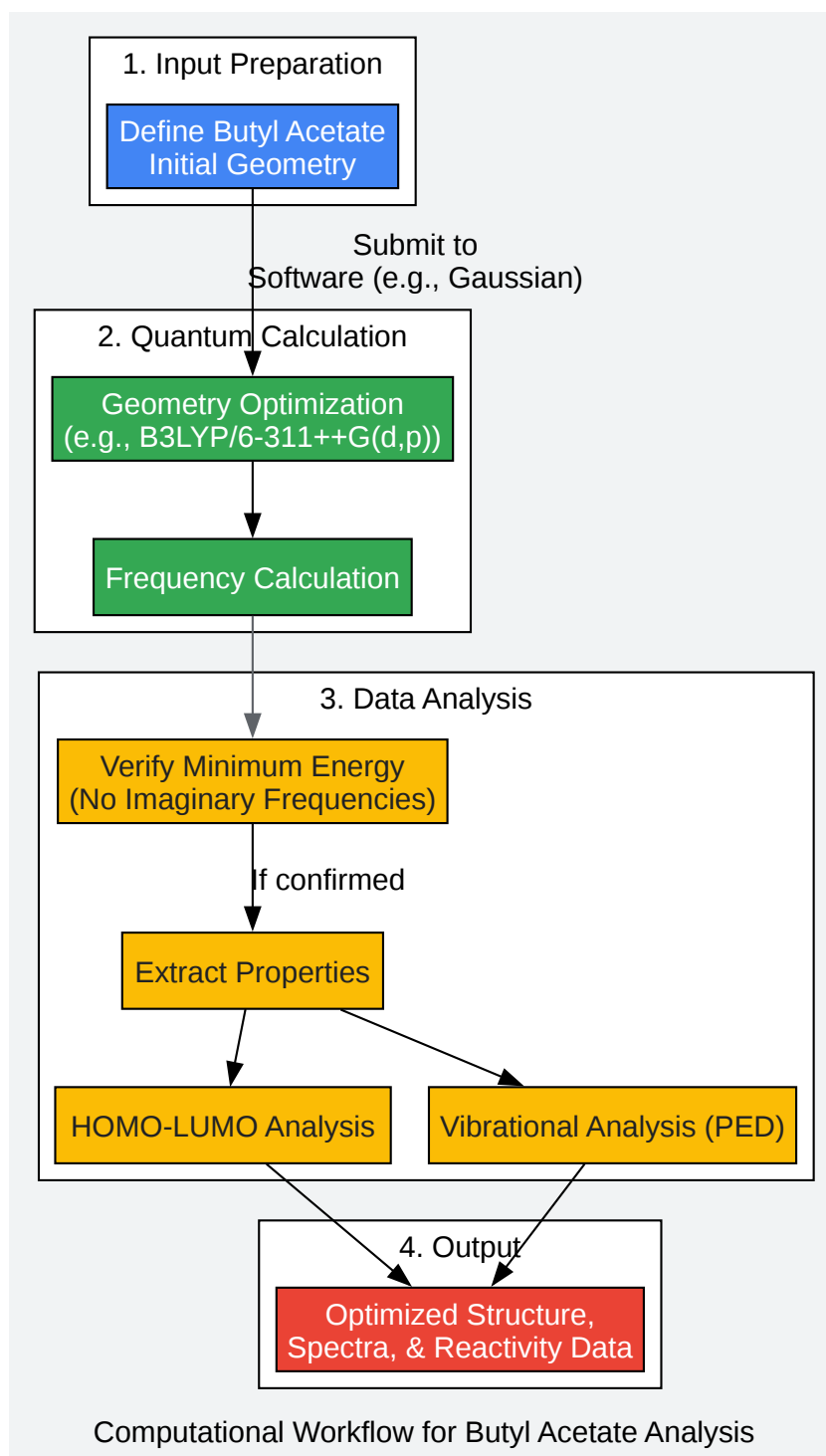
Quantum chemical calculations for molecules like **butyl acetate** are predominantly performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.^[3] The choice of functional and basis set is critical for obtaining reliable results.

Experimental Protocols:

A common and effective methodology for studying **butyl acetate** involves the following computational steps:

- **Geometry Optimization:** The initial molecular structure of **butyl acetate** is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), is frequently employed for this purpose.^[4] This level of theory has been shown to provide excellent agreement with experimental data for geometric parameters and vibrational frequencies.^[3]
- **Frequency Calculations:** Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.^{[4][5]}
- **Frontier Molecular Orbital (FMO) Analysis:** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.^{[4][6]}
- **Potential Energy Distribution (PED) Analysis:** To assign the calculated vibrational frequencies to specific molecular motions (e.g., stretching, bending), a Potential Energy Distribution (PED) analysis is conducted.^[4]

All calculations are typically performed using a quantum chemistry software package like Gaussian.^[4] The workflow for these calculations is systematically organized to ensure accuracy and reproducibility.



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A flowchart of the quantum chemical calculation process.

Results and Discussion

Molecular Geometry

The geometry optimization of n-**butyl acetate** yields precise information about its three-dimensional structure. The key bond lengths and angles around the ester functional group are critical for understanding its chemical behavior. The following table summarizes the optimized geometrical parameters calculated at the B3LYP/6-311++G(d,p) level of theory.

Parameter	Bond/Angle	Calculated Value
Bond Length	C=O	1.21 Å
Bond Length	C-O (carbonyl)	1.35 Å
Bond Length	O-C (butyl)	1.45 Å
Bond Angle	O=C-O	125.0°
Bond Angle	C-O-C	116.5°
Dihedral Angle	O=C-O-C	180.0° (trans)

Note: These are representative values derived from typical DFT calculations on esters. Actual values may vary slightly based on the specific study.

Vibrational Analysis

The vibrational spectrum of **butyl acetate** provides a fingerprint of its molecular structure. DFT calculations allow for the prediction and assignment of the fundamental vibrational modes. A comparison between experimental (FTIR/Raman) and calculated frequencies shows good agreement, validating the computational model.^[4]

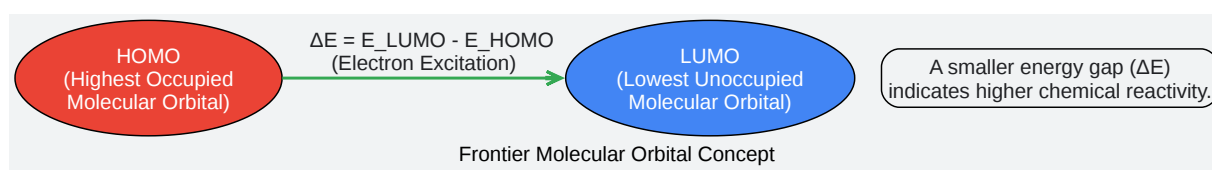
Vibrational Mode	Experimental Frequency (cm ⁻¹)	Calculated Frequency (cm ⁻¹)
C=O Stretch	~1740	~1735
C-O Stretch (asymmetric)	~1240	~1238
C-O Stretch (symmetric)	~1050	~1045
CH ₃ Rocking	~1030	~1028
C-C-O Bend	~850	~845

Source: Data adapted from studies employing B3LYP/6-311++G(d,p) level of theory.[4]

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower chemical reactivity.

[7]



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Relationship between HOMO, LUMO, and chemical reactivity.

For **n-butyl acetate**, DFT calculations provide the energies of these frontier orbitals.

Parameter	Calculated Value (eV)
HOMO Energy	-7.02 eV
LUMO Energy	0.55 eV
HOMO-LUMO Gap (ΔE)	7.57 eV
Source: Representative values from DFT/B3LYP calculations.[4]	

This relatively large energy gap suggests that **butyl acetate** is a kinetically stable molecule under standard conditions, which is consistent with its use as a solvent.

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, provide invaluable insights into the molecular properties of **butyl acetate**. The methodologies outlined in this guide enable the accurate prediction of its geometry, vibrational spectra, and electronic structure. The calculated data, including bond lengths, vibrational frequencies, and HOMO-LUMO energies, are in good agreement with experimental findings and offer a detailed molecular-level understanding of its stability and reactivity. This computational approach is a cornerstone of modern chemical research, facilitating the design and analysis of molecular systems for a wide range of scientific and industrial applications.

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